molecular formula C13H10Br2S B328217 4-Bromobenzyl 4-bromophenyl sulfide

4-Bromobenzyl 4-bromophenyl sulfide

Cat. No.: B328217
M. Wt: 358.09 g/mol
InChI Key: ONXXYZLRCZUDSJ-UHFFFAOYSA-N
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Description

4-Bromobenzyl 4-bromophenyl sulfide (CAS: 723252-92-4) is a sulfur-containing aromatic compound featuring two para-brominated benzene rings connected via a sulfide (–S–) linkage. The benzyl group (C₆H₄Br–CH₂–) is bonded to a sulfur atom, which is further attached to a 4-bromophenyl moiety (C₆H₄Br).

The presence of bromine at the para positions imparts steric bulk and enhances electronegativity, influencing reactivity in cross-coupling reactions or coordination chemistry. Its molecular formula is C₁₃H₁₀Br₂S, with a molecular weight of 366.10 g/mol.

Properties

Molecular Formula

C13H10Br2S

Molecular Weight

358.09 g/mol

IUPAC Name

1-bromo-4-[(4-bromophenyl)methylsulfanyl]benzene

InChI

InChI=1S/C13H10Br2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2

InChI Key

ONXXYZLRCZUDSJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Methyl Sulfides

A class of compounds including 4-bromophenyl methyl sulfide (4Br-PMS) , 4-fluorophenyl methyl sulfide (4F-PMS) , and 4-chlorophenyl methyl sulfide (4Cl-PMS) shares the sulfide functional group but differs in halogen substituents and substitution patterns (methyl vs. benzyl groups) .

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
4-Bromophenyl methyl sulfide C₇H₇BrS 203.10 Higher density and polarizability due to Br; used in oxidation studies
4-Fluorophenyl methyl sulfide C₇H₇FS 142.19 Lower steric hindrance; higher reactivity in electrophilic substitutions
4-Chlorophenyl methyl sulfide C₇H₇ClS 158.65 Intermediate electronegativity; common in agrochemical intermediates

Key Differences :

  • Electron-withdrawing effects : Bromine in 4Br-PMS increases resistance to nucleophilic attack compared to fluorine or chlorine.

Aromatic Sulfides with Varied Substituents

4-Bromobenzyl Phenyl Sulfide (CAS: 75954-35-7)

This compound replaces one 4-bromophenyl group with a simple phenyl ring. Its molecular formula is C₁₃H₁₁BrS (MW: 279.20 g/mol). Unlike the target compound, it lacks a second bromine atom, reducing its molecular weight and lipophilicity. This structural simplification may enhance solubility in organic solvents but decrease stability in harsh reaction conditions .

Benzyl Phenyl Sulfide (CAS: 831-91-4)

A non-brominated analog (C₁₃H₁₂S, MW: 200.30 g/mol), this compound is less electron-deficient.

Brominated Sulfonamides and Sulfones

N-(4-Bromophenyl)benzenesulfonamide (CAS: 10589-69-2)

A sulfonamide derivative (C₁₂H₁₀BrNO₂S, MW: 320.18 g/mol), this compound replaces the sulfide group with a sulfonamide (–SO₂NH–). Sulfonamides are more polar and acidic due to the –SO₂– group, making them suitable for pharmaceutical applications (e.g., enzyme inhibition) but less reactive in radical reactions compared to sulfides .

4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives

These compounds (e.g., C₁₃H₉BrO₄S, MW: 355.18 g/mol) feature a sulfonyl (–SO₂–) group, which increases thermal stability and hydrogen-bonding capacity. They are often used in crystal engineering and as ligands in coordination polymers .

Heterocyclic Sulfides

4-Bromobenzyl 4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl Sulfide (CID: 1034365)

This complex heterocycle (C₁₆H₁₅BrN₄S, MW: 391.29 g/mol) integrates a triazole-pyridine system. The nitrogen-rich structure enhances metal-binding capacity, making it valuable in catalysis or supramolecular chemistry. However, synthetic complexity limits its scalability compared to simpler sulfides .

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